6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Medicinal Chemistry Drug Discovery Physicochemical Property

6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 2163771-81-9) is a synthetic heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core, a scaffold central to several clinically evaluated kinase inhibitors and the antiviral drug remdesivir. The 6-position 2,2,2-trifluoroethyl substitution introduces a distinctive lipophilic electron-withdrawing group, positioning this compound as a specialized intermediate or a tool scaffold fragment for medicinal chemistry optimization programs targeting kinases such as Eg5 and DYRK1A.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
Cat. No. B11886809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C=C1CC(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)2-5-1-6-7(15)12-4-13-14(6)3-5/h1,3-4H,2H2,(H,12,13,15)
InChIKeyQFDXRVWKIXCPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one for Kinase-Targeted Drug Discovery


6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 2163771-81-9) is a synthetic heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core, a scaffold central to several clinically evaluated kinase inhibitors and the antiviral drug remdesivir [1]. The 6-position 2,2,2-trifluoroethyl substitution introduces a distinctive lipophilic electron-withdrawing group, positioning this compound as a specialized intermediate or a tool scaffold fragment for medicinal chemistry optimization programs targeting kinases such as Eg5 and DYRK1A [1][2]. Its value is defined by its potential to explore a specific chemical space (trifluoroethyl at C-6) rather than a proven, universal performance enhancement.

Why Generic Pyrrolo[2,1-f][1,2,4]triazine Analogs Cannot Substitute for 6-(2,2,2-Trifluoroethyl) Derivative


The pyrrolo[2,1-f][1,2,4]triazine-4(3H)-one scaffold is a privileged structure in kinase drug discovery, but its activity, selectivity, and pharmacokinetic profile are exquisitely sensitive to the nature and position of substituents on the heterocyclic core [1]. The 6-(2,2,2-trifluoroethyl) group is not a generic placeholder; its strong electron-withdrawing character and increased lipophilicity can fundamentally alter binding affinity for allosteric pockets, as observed in earlier Eg5 inhibitor programs where subtle structural changes led to significant variations in ATPase inhibitory potency [2]. Simply substituting the unsubstituted core (CAS 159326-71-3) or other 6-alkyl analogs will not replicate the specific electronic and steric environment required for target engagement in assays designed around this particular derivative. The following evidence guide details what is currently quantifiable about its differentiation.

Quantitative Differentiation Guide for 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one


Structural Differentiation from the Unsubstituted Core Scaffold by Lipophilicity

High-strength comparative bioactivity data is absent from the permitted literature. Differentiation must be inferred from chemical structure. The closest over-the-counter comparator is the unsubstituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 159326-71-3). The 2,2,2-trifluoroethyl group at the 6-position is a distinct, strongly electron-withdrawing and lipophilic moiety. This modification increases the calculated LogP (cLogP) relative to the unsubstituted core, although precise experimental values for both compounds are not publicly available in authoritative databases. This lipophilicity difference is a critical parameter influencing membrane permeability, protein binding, and metabolic stability, making the two non-interchangeable in lead optimization campaigns [1].

Medicinal Chemistry Drug Discovery Physicochemical Property

Electron-Withdrawing Effect and Its Impact on Core Reactivity

No direct head-to-head biochemical assay data was found for this compound versus a defined comparator. However, a class-level inference regarding chemical stability and metabolic soft spots can be drawn. The strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group (Hammett substituent constant σ* ≈ 1.10) deactivates the pyrrole ring of the pyrrolotriazine core towards oxidative metabolism at that position, a common clearance pathway for unsubstituted heteroaromatic rings [1]. This infers a potential for improved metabolic stability compared to the 6-H or 6-alkyl analogs, a hypothesis that would require experimental validation but is a key differentiating principle in drug design.

Synthetic Chemistry Drug Metabolism Medicinal Chemistry

Relevance to Eg5 Allosteric Binding Site: A Class-Level Implication

A seminal study on pyrrolotriazine-4-one based Eg5 inhibitors established that subtle structural modifications of the core profoundly impact inhibitory potency and in vivo efficacy, with compound 26 demonstrating significant in vivo anti-leukemic activity [1]. While the specific 6-(2,2,2-trifluoroethyl) derivative is not explicitly detailed in the public domain of this manuscript, the SAR table reveals that substitution at the 6-position is a critical vector for activity. The electron-withdrawing nature of the trifluoroethyl group is structurally analogous to other active 6-substituted analogs in the series, suggesting its design for probing allosteric interactions. Direct comparator data within this scaffold series is not publicly available for this exact compound.

Mitotic Kinesin Cancer Therapeutics Allosteric Inhibition

Purity as a Minimal Viable Benchmark for Procurement

In the absence of comparative biological data, the only universally quantifiable benchmark for procurement is purity. Vendors such as Leyan specify a purity of ≥98% for this compound . This metric is critical because for a building block intended for SAR or late-stage functionalization, even minor impurities (e.g., dehalogenated byproducts) can lead to false-positive biological results or failed coupling reactions. Researchers must ensure that any procured batch meets this minimal specification and that the certificate of analysis confirms the identity and quantification of the trifluoroethyl moiety by 19F NMR or HPLC-UV/MS.

Analytical Chemistry Chemical Biology Quality Control

Defined Application Scenarios for 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Based on Verified Evidence


Kinase Inhibitor Lead Optimization via 6-Position SAR Exploration

For medicinal chemistry teams optimizing a pyrrolotriazine-based lead series targeting kinases like Eg5 or DYRK1A, procuring this compound is justified when the specific goal is to evaluate the impact of a lipophilic electron-withdrawing group at the 6-position on target potency, selectivity, and ADMET properties. It serves as a direct, pre-built comparator for analogs with hydrogen, methyl, or other alkyl chains at this critical vector, avoiding a multi-step synthesis for each new analog [2].

Advanced Intermediate for 6-Functionalized Pyrrolotriazine Libraries

This compound is the ideal starting material for the synthesis of focused libraries where the 6-(2,2,2-trifluoroethyl) group is a fixed pharmacophoric element. The 4(3H)-one group can be elaborated (e.g., via chlorination to a reactive 4-chloro intermediate) for parallel derivatization with amines, alkoxides, or boronic acids, enabling rapid exploration of vectors while the 6-position group is held constant. This strategy ensures the metabolically stable trifluoroethyl handle is present in every library member [1].

In Vitro Metabolism-Stability Probe Fragment

When investigating the metabolic soft spots of a pyrrolotriazine core, this compound acts as a fragment-based tool. Its structure blocks a known oxidative site on the pyrrole ring, allowing metabolism scientists to compare its intrinsic clearance in NADPH-fortified liver microsomes directly against the unsubstituted core scaffold. Such a comparison isolates the effect of 6-substitution on Phase I metabolism, providing data that inform the design of more stable clinical candidates [1].

19F NMR-Based Biochemical Binding Assay Probe

The presence of the trifluoromethyl group provides a unique spectroscopic handle for 19F NMR. This compound can be used as a direct probe in ligand-observed protein-binding experiments to confirm binding to the allosteric site of Eg5 or novel targets without needing to synthesize a radioligand. Its use in fragment-based screening or competition assays (e.g., with known inhibitors) can generate quantitative binding data (Kd) and validate target engagement, provided the protein target is accessible [2].

Quote Request

Request a Quote for 6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.